molecular formula C11H20N4O B13642545 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide

Cat. No.: B13642545
M. Wt: 224.30 g/mol
InChI Key: LGZLZUNQMDQUQT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dimethyl groups and an isopropylamino group attached to a propanamide backbone. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the isopropylamino and propanamide groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropylamine and a suitable acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial methods might also incorporate advanced techniques such as continuous flow reactors to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-7(2)13-10(11(12)16)6-15-9(4)5-8(3)14-15/h5,7,10,13H,6H2,1-4H3,(H2,12,16)

InChI Key

LGZLZUNQMDQUQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)N)NC(C)C)C

Origin of Product

United States

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